Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
Description
Ethyl 4-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoate ester, a sulfonyl group, and a dihydropyrimidinone moiety, making it an interesting subject for scientific research and industrial applications.
Properties
Molecular Formula |
C22H20ClN3O6S2 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
ethyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN3O6S2/c1-3-32-21(29)14-5-7-15(8-6-14)25-19(27)12-33-22-24-11-18(20(28)26-22)34(30,31)16-9-4-13(2)17(23)10-16/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28) |
InChI Key |
DSHPITIRTSSZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Dihydropyrimidinone Core: This step involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a dihydropyrimidinone precursor under appropriate conditions to form the dihydropyrimidinone core.
Attachment of the Benzoate Ester: The dihydropyrimidinone core is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The dihydropyrimidinone moiety may interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-3-(2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares the sulfonyl and benzoate ester functionalities but differs in the core structure.
Uniqueness
Ethyl 4-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a sulfonyl group, a dihydropyrimidinone core, and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Biological Activity
Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore the compound's synthesis, biological mechanisms, and relevant research findings.
Synthesis and Structure
The synthesis of this compound involves multiple steps, including the formation of pyrimidine derivatives and subsequent modifications to introduce functional groups that enhance biological activity. The structure features a pyrimidine ring, a sulfonamide moiety, and an ethyl ester functional group, which are critical for its interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Research indicates that this compound exhibits various biological activities, primarily through its effects on enzyme inhibition and cellular signaling pathways.
- Kinase Inhibition : The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDKs have therapeutic potential in cancer treatment by inducing cell cycle arrest in tumor cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, potentially due to its sulfonamide component.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| In vitro cytotoxicity assays | Showed significant growth inhibition in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). | Suggests potential for use in cancer therapy. |
| Kinase inhibition assays | Demonstrated IC50 values in the low micromolar range against CDK4 and CDK6. | Confirms its role as a selective CDK inhibitor. |
| Antimicrobial tests | Exhibited activity against Gram-positive bacteria with MIC values ranging from 12.5 to 25 µg/mL. | Indicates potential as an antimicrobial agent. |
Detailed Research Findings
- Cytotoxicity : In studies involving various human cancer cell lines, this compound showed a dose-dependent reduction in cell viability, with notable effects observed at concentrations as low as 10 µM.
- Mechanism of Action : The compound likely induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
- Combination Studies : When used in combination with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall cytotoxicity compared to single-agent treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
